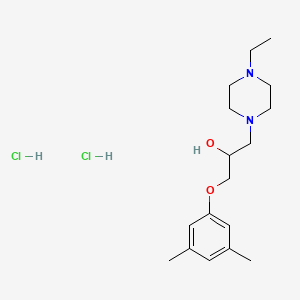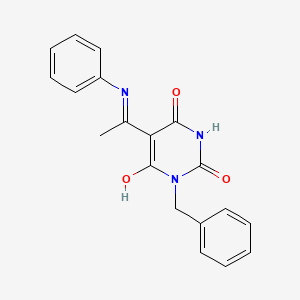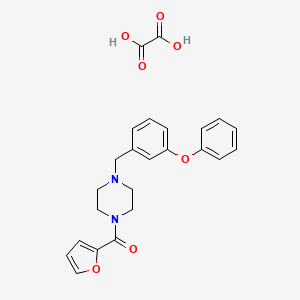
N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride, also known as DMQX, is a chemical compound that has been widely studied for its pharmacological properties. DMQX is a potent antagonist of the ionotropic glutamate receptors, specifically the AMPA receptor subtype.
Wirkmechanismus
N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride acts as a competitive antagonist of the AMPA receptor subtype of ionotropic glutamate receptors. By binding to the receptor, N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride prevents the binding of glutamate, the endogenous ligand for the receptor, and thereby inhibits its activation. This leads to a reduction in the excitatory neurotransmission mediated by the AMPA receptor.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the amplitude and frequency of excitatory postsynaptic potentials in hippocampal neurons. It has also been shown to reduce the expression of c-fos, an immediate early gene that is upregulated in response to neuronal activation. In addition, N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride has been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride has several advantages as a tool for studying AMPA receptors. It is a potent and selective antagonist of the AMPA receptor subtype, which allows for specific manipulation of AMPA receptor-mediated neurotransmission. It also has a long half-life, which allows for sustained blockade of AMPA receptors. However, N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride has some limitations as well. It is relatively insoluble in water, which can make it difficult to administer in vivo. In addition, its potency and selectivity can make it difficult to distinguish between the effects of AMPA receptor blockade and other potential off-target effects.
Zukünftige Richtungen
There are several potential future directions for N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride research. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's disease. N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride has been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury, and it is possible that it could have similar effects in neurodegenerative diseases. Another area of interest is the role of AMPA receptors in pain processing. N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride has been shown to reduce pain-related behaviors in animal models, suggesting that it could be a potential therapeutic target for chronic pain. Finally, there is interest in developing more water-soluble derivatives of N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride that could be more easily administered in vivo.
Synthesemethoden
N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride can be synthesized by reacting 8-bromoquinoline with 2,4-dimethoxyaniline in the presence of a palladium catalyst. The resulting product is then treated with methyl iodide to yield N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride as a hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride has been extensively used in scientific research as a tool to study the role of AMPA receptors in various physiological and pathological conditions. For example, N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride has been used to investigate the role of AMPA receptors in synaptic plasticity, learning, and memory. It has also been used to study the neuroprotective effects of AMPA receptor blockade in models of ischemic stroke and traumatic brain injury.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2,8-dimethylquinolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2.ClH/c1-12-6-5-7-15-17(10-13(2)20-19(12)15)21-16-9-8-14(22-3)11-18(16)23-4;/h5-11H,1-4H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGBCIQTMFPDJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=C(C=C(C=C3)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2,8-dimethylquinolin-4-amine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-allyl-5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138600.png)
![3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5138602.png)


![N-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]butanamide](/img/structure/B5138620.png)



![1-[(4-methoxyphenoxy)acetyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine](/img/structure/B5138637.png)


![2-cyano-3-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]acrylamide](/img/structure/B5138683.png)

![N-(2-methoxyphenyl)-2-oxo-2-[2-(2-thienylcarbonyl)hydrazino]acetamide](/img/structure/B5138694.png)